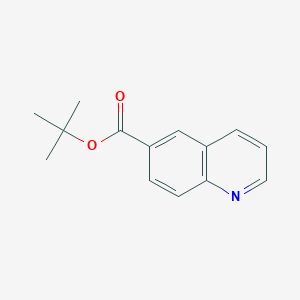

Tert-butyl quinoline-6-carboxylate

Description

Tert-butyl quinoline-6-carboxylate is an organic compound featuring a quinoline backbone substituted with a carboxylate ester group at the 6-position, where the ester moiety is a tert-butyl group. This compound is primarily utilized in synthetic chemistry as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its stability and reactivity in diverse reaction conditions.

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

tert-butyl quinoline-6-carboxylate |

InChI |

InChI=1S/C14H15NO2/c1-14(2,3)17-13(16)11-6-7-12-10(9-11)5-4-8-15-12/h4-9H,1-3H3 |

InChI Key |

GCCKZGVTCPRYNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=C(C=C1)N=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular formula: C₁₄H₁₅NO₂

- Molecular weight: 245.3 g/mol

- The tert-butyl group enhances steric bulk, improving solubility in non-polar solvents compared to smaller esters (e.g., methyl or isopropyl analogs) .

Tert-butyl quinoline-6-carboxylate belongs to a broader class of quinoline carboxylates. Below is a detailed comparison with structurally related compounds, focusing on synthesis, stability, and functional properties.

Isopropyl Quinoline-6-carboxylate (3f)

- Synthesis: Synthesized analogously via deoxygenation of isopropyl quinoline-6-carboxylate N-oxide, achieving 98% yield .

- Key Differences: Molecular weight: 231.3 g/mol (C₁₃H₁₃NO₂) vs. 245.3 g/mol for the tert-butyl analog. ¹H NMR shifts: The isopropyl group exhibits distinct methyl proton signals at δ 1.38 ppm (d, J = 6.2 Hz), while the tert-butyl group shows a singlet at δ 1.43 ppm . Purity: Tert-butyl derivatives demonstrate higher purity (80% vs. 74% for isopropyl) under similar reaction conditions, likely due to improved crystallinity .

Methyl Quinoline-6-carboxylate (CAS 38896-30-9)

- Structural similarity : 0.85 (compared to tert-butyl analog) .

- Key Differences: Smaller ester group reduces steric hindrance, increasing reactivity in nucleophilic substitutions. Lower molecular weight (201.2 g/mol, C₁₁H₉NO₂) and higher polarity, resulting in poorer solubility in organic solvents .

Brominated and Hydroxy-Substituted Analogs

- Example: tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 1123169-45-8) . Bromine substitution introduces electrophilic sites for cross-coupling reactions, unlike the parent this compound. Higher molecular weight (324.2 g/mol) and altered logP values impact bioavailability.

Table 1. Comparative Data for Quinoline Carboxylates

Stability and Reactivity

- Thermal Stability : The tert-butyl group confers higher thermal stability compared to methyl or isopropyl esters, as evidenced by decomposition temperatures in TGA analyses (data inferred from analogous tert-butyl compounds) .

- Hydrolytic Stability : Tert-butyl esters are more resistant to hydrolysis under acidic conditions than methyl esters, making them preferable in prolonged storage or stepwise syntheses .

Preparation Methods

Lithiation and Carboxylation

A common approach to introduce the carboxyl group at the 6-position involves lithiation of a 6-halogenated quinoline derivative followed by treatment with carbon dioxide gas to form the corresponding carboxylic acid. For example, lithiation of 6-bromoquinoline derivatives with n-butyllithium at low temperature (-78°C) followed by bubbling CO₂ results in the formation of quinoline-6-carboxylic acid derivatives with yields ranging from 37% to 86% depending on conditions and substrates.

Esterification to Form Tert-butyl Esters

The carboxylic acid formed can then be esterified with tert-butyl alcohol or tert-butyl reagents under acidic or catalytic conditions to yield this compound. Esterification conditions often involve acid catalysis or use of reagents like tert-butyl bromide in the presence of bases and phase transfer catalysts, achieving high yields (up to 97%).

Detailed Preparation Method from Literature

A representative synthetic route based on literature for quinoline-6-carboxylate derivatives, which can be adapted for tert-butyl esters, is summarized below:

This sequence allows for the preparation of quinoline-6-carboxylates with various substituents at the 2-position and protected carboxyl groups at the 6-position.

Catalysts and Reaction Conditions

- Catalysts : Acid catalysts such as sulfuric acid, toluenesulfonic acid, or phosphoric acid derivatives may be used in esterification or cyclization steps.

- Temperature : Reactions are generally conducted between 50°C and 250°C depending on the step, with lithiation requiring low temperatures (-78°C) to control regioselectivity and avoid side reactions.

- Solvents : Common solvents include tetrahydrofuran (THF) for lithiation, dichloromethane (DCM) for amidation, and methanol or tert-butanol for esterification.

Summary Table of Preparation Methods

| Method Step | Key Reagents | Conditions | Purpose | Yield Range |

|---|---|---|---|---|

| 1. Quinoline core synthesis | Acyl chloride, 4-bromoaniline, H₂SO₄ | Room temp to 120°C | Formation of 6-bromoquinolin-2(1H)-one | 80-89% per step |

| 2. Chlorination | POCl₃ | 120°C, 6 h | Convert to 2-chloroquinoline | ~99% |

| 3. Nucleophilic substitution | Amines or NaOMe | 80-110°C, 6-40 h | Introduce 2-substituent | 66-93% |

| 4. Lithiation and carbonation | n-BuLi, CO₂ | −78°C to RT, 1-3 h | Introduce carboxyl at 6-position | 37-86% |

| 5. Esterification | tert-Butyl alcohol or tert-butyl bromide, base | 50-100°C, several hours | Form tert-butyl ester | Up to 97% |

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing tert-butyl quinoline-6-carboxylate with high yield and purity?

- Methodology : Key parameters include solvent selection (e.g., dichloromethane or acetonitrile for solubility and reactivity), temperature control (0–25°C to minimize side reactions), and purification via silica gel column chromatography. Adjusting pH during intermediate steps (e.g., deprotection of tert-butyl groups) can further enhance yield .

- Table 1: Optimization Parameters

| Parameter | Conditions | Impact on Yield/Purity |

|---|---|---|

| Solvent | Dichloromethane, Acetonitrile | Facilitates reaction |

| Temperature | 0–25°C | Reduces decomposition |

| Purification | Column chromatography (silica gel) | ≥95% purity |

Q. What analytical techniques are critical for characterizing this compound and validating its structural integrity?

- Methodology : Use ¹H/¹³C NMR for structural confirmation (e.g., tert-butyl group at δ 1.4 ppm, quinoline protons at δ 7.5–8.5 ppm). HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%), while LC-MS confirms molecular weight (e.g., [M+H]+ ion) .

- Table 2: Analytical Techniques

| Technique | Application | Critical Parameters |

|---|---|---|

| ¹H/¹³C NMR | Structural elucidation | Chemical shifts, J-coupling |

| HPLC | Purity assessment | Retention time, % area |

| LC-MS | Molecular weight confirmation | m/z ratio (e.g., 282.77) |

Q. What are the recommended protocols for solubility testing and long-term storage of this compound?

- Methodology : Test solubility in DMSO (≥10 mM stock solutions) and aqueous buffers (pH 7.4). Store lyophilized powder at 2–8°C in airtight, light-protected containers to prevent hydrolysis and oxidation. Conduct stability tests via HPLC every 6 months .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : The tert-butyl ester acts as a steric shield, directing electrophilic attacks to the quinoline C-3/C-6 positions. Kinetic studies (e.g., monitoring by in-situ NMR) reveal that bromination at C-6 proceeds via a radical or polar mechanism depending on solvent polarity .

Q. How can researchers design experiments to evaluate the bioactivity and mechanism of action of this compound?

- Methodology : Use enzyme inhibition assays (e.g., cytochrome P450 isoforms) and receptor-binding studies (SPR or ITC). Molecular docking simulations predict interactions with hydrophobic binding pockets, validated by mutagenesis studies on target proteins .

Q. What advanced analytical approaches are used to assess the stability and degradation products of this compound under varying conditions?

- Methodology : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring identifies hydrolyzed (quinoline-6-carboxylic acid) or oxidized byproducts. Kinetic modeling (Arrhenius plots) predicts shelf-life under standard storage .

Q. How do structural modifications of this compound influence its biological activity and pharmacokinetic properties?

- Methodology : Compare analogs (e.g., bromo, nitro, or cyclobutyl derivatives) in vitro. Substituents at C-6 enhance lipophilicity (logP ↑ by 0.5–1.0), improving membrane permeability but reducing aqueous solubility. Pharmacokinetic profiling (e.g., microsomal stability assays) guides lead optimization .

Q. How should researchers address contradictory data regarding the biological activity of this compound across different studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.